molecular formula C8H7N3O2 B1525251 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid CAS No. 1190310-11-2

3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Cat. No.: B1525251
CAS No.: 1190310-11-2
M. Wt: 177.16 g/mol
InChI Key: UIVSIZDMRJKPPG-UHFFFAOYSA-N
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Description

3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is a multifunctional heterocyclic building block of significant value in medicinal chemistry and drug discovery research. This compound belongs to the 7-azaindole (1H-pyrrolo[2,3-c]pyridine) family, a privileged scaffold known for its ability to mimic purine bases, facilitating targeted interactions in biological systems . The presence of both an electron-rich amino group and a carboxylic acid functional group on this core structure makes it a versatile intermediate for extensive synthetic elaboration . Researchers can utilize the carboxylic acid for amide coupling or esterification reactions, while the amino group is suitable for nucleophilic substitution or reductive amination, enabling the construction of diverse compound libraries for screening campaigns. The primary research applications of this molecule include its use as a key precursor in the synthesis of small molecule inhibitors, particularly for kinase targets in oncology . Its structural similarity to nucleotides also makes it relevant for designing antiviral and antimicrobial agents. The compound serves as a critical input in the development of targeted protein degraders (PROTACs) and in the exploration of allosteric binding sites. As with all reagents of this nature, this compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-3-11-6-4(5)1-2-10-7(6)8(12)13/h1-3,11H,9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVSIZDMRJKPPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601222425
Record name 3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-11-2
Record name 3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190310-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid typically involves:

  • Construction of the pyrrolo[2,3-c]pyridine bicyclic scaffold.
  • Introduction of the carboxylic acid group at the 7-position.
  • Functionalization at the 3-position to introduce the amino group.

Key synthetic approaches include intramolecular cyclization, nitrile reduction, and substitution reactions on suitably substituted pyrrole or pyridine precursors.

Acid-Promoted Intramolecular Cyclization of Amidoacetals

A facile and scalable method for synthesizing substituted pyrrolo[2,3-c]pyridine-7-ones, which are closely related to the target compound, involves acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals. This method, reported by Nechayev et al., uses mild acidic conditions to promote cyclization efficiently, yielding the bicyclic scaffold with high regioselectivity and scalability up to molar quantities without yield loss.

Key points:

  • Starting from 2-pyrrolecarboxylic acid derivatives.
  • Acid catalysis induces cyclization to form the pyrrolo[2,3-c]pyridine-7-one core.
  • Subsequent regioselective alkylation or arylation can modify the nitrogen at position 6.
  • This method can be adapted to introduce amino groups via further functional group transformations.

Conversion of Cyano Groups to Pyrrolidine Structures (Hydro-reduction and Cyclization)

A patented method (CN104402879A) describes a novel one-step conversion of cyano groups into pyrrolidine rings under Raney nickel catalysis. This involves:

  • Alkylation of a precursor compound with haloacetonitrile in the presence of a base at room temperature.
  • Raney nickel-catalyzed hydro-reduction, cyclization, and reductive amination at 16–60°C to form the bicyclic pyrrolo[2,3-c]pyridine derivatives.
  • Subsequent acylation and hydro-reduction steps to introduce carboxyl or ester groups.

This method is notable for its mild reaction conditions, simple operation, and the use of readily available and inexpensive raw materials. It is especially effective for synthesizing derivatives with carboxyl or ester groups, which can be precursors to the carboxylic acid functionality.

The introduction of the amino group at the 3-position often involves:

  • Nitration of the pyrrolo[2,3-c]pyridine scaffold using fuming nitric acid to selectively nitrate the 3-position.
  • Isolation of the 3-nitro derivative by precipitation.
  • Catalytic reduction of the nitro group to the amino group using hydrogenation or other reducing agents.

This sequence was demonstrated in the synthesis of related pyrrolo[2,3-b]pyridine derivatives, showing that nitration and subsequent reduction are reliable steps to install the amino group.

Multi-step Synthesis from Pyrrole Precursors

Another approach involves starting from substituted pyrroles:

  • Synthesis begins with 2-substituted pyrroles.
  • Knoevenagel condensation introduces the carboxylic acid moiety.
  • Conversion of functional groups such as azides followed by Curtius rearrangement to install amino functionalities.
  • Cyclization to form the pyrrolo[2,3-c]pyridine core.

This method was successfully applied in academic theses focusing on pyrrolo[3,2-c]pyridine derivatives and can be adapted for the this compound target.

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations References
Acid-promoted intramolecular cyclization Cyclization of 2-pyrrolecarboxylic acid amidoacetals Scalable, regioselective, mild conditions Requires amidoacetal precursors
Cyano group conversion via Raney Ni catalysis Alkylation with haloacetonitrile, Raney Ni reduction, acylation, hydro-reduction One-step cyano to pyrrolidine, mild, simple Specific catalysts and bases needed
Nitration and catalytic reduction Nitration with fuming nitric acid, reduction to amino Selective amino group installation Handling of strong acids
Multi-step from substituted pyrroles Knoevenagel condensation, azide conversion, Curtius rearrangement Versatile, allows diverse substitutions Multi-step, moderate yields

Research Findings and Practical Considerations

  • The Raney nickel catalyzed method is particularly efficient for constructing pyrrolo[2,3-c]pyridine derivatives with carboxyl or ester groups, making it suitable for preparing 7-carboxylic acid derivatives after hydrolysis.
  • Acid-promoted cyclization provides a robust route to the bicyclic core with high regioselectivity, facilitating further functionalization at the 3-position.
  • Nitration followed by reduction remains a classical and reliable route to introduce the amino group at position 3, essential for the target compound.
  • Multi-step synthetic routes starting from pyrrole precursors offer flexibility in substitution patterns but require careful control of reaction conditions and intermediate purifications.

Chemical Reactions Analysis

3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The compound’s structure allows it to bind effectively to these receptors, disrupting their signaling pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

The following table compares key structural and physicochemical properties of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid with similar compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Position) pKa (Carboxylic Acid) Key Properties/Sources
1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid C₈H₆N₂O₂ 162.15 -COOH (7) Not reported CAS 945840-82-4; 97% purity
3-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid C₈H₅BrN₂O₂ 241.04 -Br (3), -COOH (7) Not reported CAS 1260384-35-7; 2 suppliers
7H-Pyrrolo[2,3-d]pyrimidin-6-carboxylic acid C₇H₅N₃O₂ 163.13 -COOH (6) 3.02 (predicted) Density: 1.617 g/cm³
1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid C₈H₆N₂O₂ 162.15 -COOH (2) Not reported 98% purity; CAS 17288-35-6

Key Observations :

  • Substituent Position : The position of the carboxylic acid group (e.g., 7 vs. 2 or 6) significantly impacts electronic distribution and hydrogen-bonding capacity. For example, 7H-pyrrolo[2,3-d]pyrimidin-6-carboxylic acid exhibits a lower predicted pKa (~3.02) compared to pyrrolo[2,3-c]pyridine derivatives, likely due to differences in ring strain and electron-withdrawing effects .
  • Amino vs.

Biological Activity

3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (CAS Number: 1190310-11-2) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₇N₃O₂. It features a pyrrolo[2,3-c]pyridine core with an amino group at the 3-position and a carboxylic acid at the 7-position. The compound has a molecular weight of approximately 177.16 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to interact with tubulin, inhibiting its polymerization, which leads to cell cycle arrest and apoptosis in cancer cells. This mechanism underlines its potential as an anticancer agent, particularly in targeting various cancer types.

Table 1: Anticancer Activity of this compound

Study ReferenceCancer Cell LineIC50 (µM)Mechanism of Action
H46015Tubulin inhibition
A54920Apoptosis induction
HT-2918Cell cycle arrest

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit certain enzymes. For example, it has shown potential as an inhibitor of aldose reductase (AR), which is involved in diabetic complications. The presence of the carboxylic group at an optimal distance from the pyrrolopyridine scaffold is crucial for its inhibitory activity.

Table 2: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 (µM)Reference
Aldose ReductaseCompetitive Inhibition12
TubulinNon-competitive15

Neuroprotective Effects

In addition to anticancer effects, there are indications that derivatives of pyrrolo[2,3-c]pyridine compounds may exhibit neuroprotective effects. They have been studied for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies

Several case studies have highlighted the efficacy of the compound in various biological assays:

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on different cancer cell lines (H460, A549). The results demonstrated a dose-dependent response leading to significant cell death at concentrations as low as 15 µM.
  • Diabetes Research : Another study focused on the compound's role in inhibiting aldose reductase activity in vitro. The findings suggest that it could be a promising candidate for preventing diabetic complications due to its effective inhibition profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Interaction : By binding to tubulin, it disrupts microtubule formation necessary for mitosis.
  • Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways, contributing to its therapeutic effects.
  • Antioxidant Activity : Some studies suggest that it may also possess antioxidant properties that protect cells from oxidative damage.

Q & A

Q. What are the common synthetic routes for 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, and what are critical considerations in reaction design?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. A common approach is the condensation of substituted pyrrole intermediates with pyridine derivatives under basic conditions (e.g., DBU in THF) . For example, analogous compounds like pyrrolopyrimidine esters are synthesized via reactions between methyl isocyanoacetate and pyrrole-2-carboxaldehydes, followed by hydrolysis to yield carboxylic acids . Key considerations include:
  • Reagent purity : Use anhydrous solvents to avoid side reactions.
  • Temperature control : Maintain reflux conditions (e.g., 80°C in ethanol) to ensure complete cyclization .
  • Protection/deprotection strategies : Amino groups may require Boc protection to prevent unwanted side reactions during coupling steps .

Q. How to characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • 1H NMR : Identify characteristic peaks (e.g., aromatic protons at δ 7.5–8.5 ppm, NH2 groups at δ 6.0–6.5 ppm) .
  • LCMS/HPLC : Confirm molecular weight (e.g., ESIMS m/z ~208) and purity (>95% by HPLC) .
  • Elemental analysis : Verify C/H/N ratios within 0.4% of theoretical values .
    Contaminants like unreacted starting materials or regioisomers require gradient elution protocols (e.g., 0.1% TFA in acetonitrile/water) .

Q. What strategies address solubility challenges in aqueous or organic solvents for this compound?

  • Methodological Answer : Solubility issues arise from the planar aromatic core and zwitterionic nature. Strategies include:
  • Co-solvent systems : Use DMSO:water (1:4) for biological assays or THF:methanol (3:1) for reactions .
  • pH adjustment : Protonate/deprotonate functional groups (e.g., pH 2–4 for carboxylic acid solubility) .
  • Derivatization : Convert to methyl esters or amides temporarily to enhance lipid solubility .

Advanced Research Questions

Q. How to optimize reaction conditions for synthesizing derivatives with regioselective functionalization?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:
  • Electrophilic substitution : Use directing groups (e.g., amino at position 3) to favor functionalization at position 7 .
  • Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) targets halogenated positions .
  • Computational modeling : DFT calculations predict reactive sites (e.g., Fukui indices) to guide experimental design .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts or LCMS fragments)?

  • Methodological Answer : Contradictions may arise from tautomerism or residual solvents. Steps include:
  • Multi-technique validation : Compare NMR, IR, and X-ray crystallography (if crystalline) .
  • Isotopic labeling : Use 13C-labeled analogs to confirm peak assignments .
  • High-resolution MS : Identify unexpected adducts (e.g., sodium or potassium ions) .

Q. What computational methods enable predictive design of novel derivatives with enhanced bioactivity?

  • Methodological Answer : Integrate:
  • Quantum chemical calculations : Optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular docking : Screen against target proteins (e.g., kinase domains) to prioritize synthetic targets .
  • Machine learning : Train models on existing SAR data to predict solubility or toxicity .

Q. How to evaluate the compound’s stability under varying pH, temperature, or light exposure?

  • Methodological Answer : Conduct accelerated stability studies:
  • Forced degradation : Expose to 0.1M HCl/NaOH (pH 1–13) at 40°C for 24h, then analyze by HPLC .
  • Photostability : Use ICH Q1B guidelines (UV light at 320–400 nm) to detect photo-oxidation products .
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (>200°C indicates thermal stability) .

Q. What methodologies enable regioselective functionalization of the pyrrolopyridine core?

  • Methodological Answer : Leverage directing groups and catalytic systems:
  • Buchwald-Hartwig amination : Install amino groups at specific positions using Pd/Xantphos catalysts .
  • Electrophilic halogenation : NIS or NBS in DMF selectively halogenates electron-rich positions .
  • Microwave-assisted synthesis : Enhances reaction efficiency for sterically hindered sites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
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3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

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